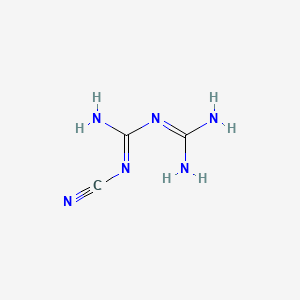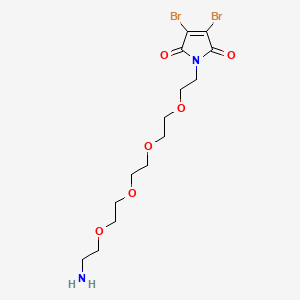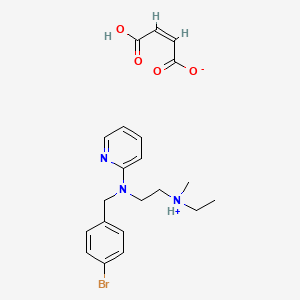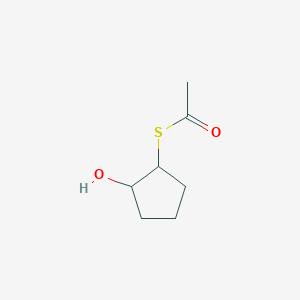
s-(2-Hydroxycyclopentyl) ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Hydroxycyclopentyl) ethanethioate: is an organic compound that features a cyclopentyl ring with a hydroxyl group and an ethanethioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxycyclopentyl) ethanethioate typically involves the reaction of cyclopentanol with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, which facilitates the formation of the ethanethioate group. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
化学反応の分析
Types of Reactions: S-(2-Hydroxycyclopentyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanethioate group can be reduced to form a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone or cyclopentanoic acid.
Reduction: Cyclopentyl ethanethiol.
Substitution: Cyclopentyl halides or amines.
科学的研究の応用
Chemistry: S-(2-Hydroxycyclopentyl) ethanethioate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool in probing biological systems .
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers .
作用機序
The mechanism of action of S-(2-Hydroxycyclopentyl) ethanethioate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethanethioate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
- S-(2-Hydroxyethyl) ethanethioate
- S-(2-Hydroxypropyl) ethanethioate
- S-(2-Hydroxybutyl) ethanethioate
Comparison: S-(2-Hydroxycyclopentyl) ethanethioate is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to its linear counterparts. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
特性
CAS番号 |
3551-50-6 |
|---|---|
分子式 |
C7H12O2S |
分子量 |
160.24 g/mol |
IUPAC名 |
S-(2-hydroxycyclopentyl) ethanethioate |
InChI |
InChI=1S/C7H12O2S/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3 |
InChIキー |
LFPUQGLWBURUFJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729859.png)

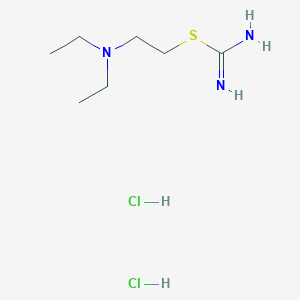
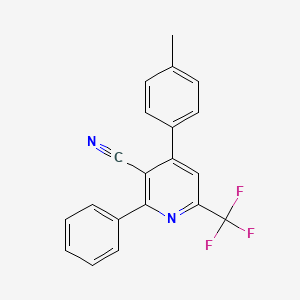
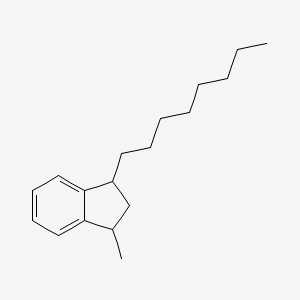
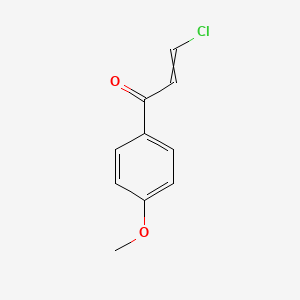
![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)
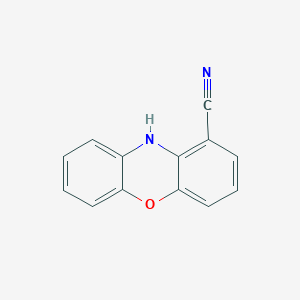
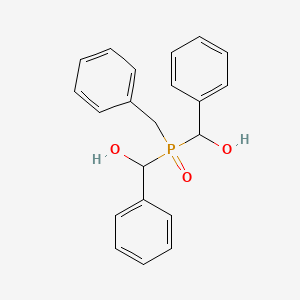
![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
![(2E,4Z,12Z,18E,29Z)-26,31-ditert-butyl-3-(3-tert-butyl-5-propan-2-ylphenyl)-18-(3,5-ditert-butylcyclohexa-1,3-dien-1-yl)-33-prop-1-enylhexacyclo[21.8.2.15,9.124,28.04,17.020,32]pentatriaconta-1(31),2,4(17),12,14,15,18,20,22,27,29-undecaene](/img/structure/B13729933.png)
